molecular formula C12H17NS B080370 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine CAS No. 13338-13-1

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine

Cat. No.: B080370
CAS No.: 13338-13-1
M. Wt: 207.34 g/mol
InChI Key: URHIRPNXXQDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is an organic compound belonging to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring. The presence of three methyl groups at positions 2 and 4, along with the tetrahydro structure, makes this compound unique in its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as 2,4,4-trimethylpentan-2-one, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
  • 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
  • 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones

Uniqueness

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of a thiazepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

13338-13-1

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine

InChI

InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3

InChI Key

URHIRPNXXQDFFA-UHFFFAOYSA-N

SMILES

CC1CC(SC2=CC=CC=C2N1)(C)C

Canonical SMILES

CC1CC(SC2=CC=CC=C2N1)(C)C

Synonyms

2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine

Origin of Product

United States

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